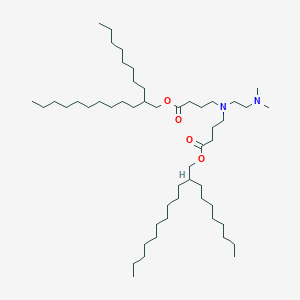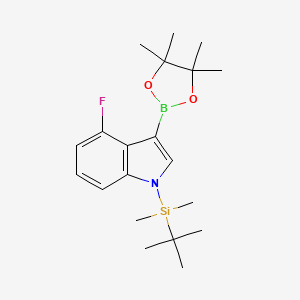![molecular formula C16H25NO3S B13367229 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13367229.png)
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with ethoxy, methyl, and sulfonyl groups, which contribute to its distinct chemical behavior.
準備方法
The synthesis of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, followed by a series of reactions to introduce the ethoxy, methyl, and sulfonyl groups onto the piperidine ring. Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the ethoxy group.
Electrophilic aromatic substitution: for the methyl group.
Sulfonylation reactions: to attach the sulfonyl group.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxy or methyl groups, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations.
科学的研究の応用
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers utilize this compound to study the modulation of ion channels and mitochondrial function.
Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may modulate ion channels or interact with mitochondrial proteins, affecting cellular processes and functions. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
When compared to similar compounds, 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine stands out due to its unique combination of functional groups. Similar compounds include:
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: Used in enzyme and receptor studies.
Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole: Explored for its potential in cardiac arrhythmia treatment.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
特性
分子式 |
C16H25NO3S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
1-(2-ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C16H25NO3S/c1-5-20-15-7-6-12(2)9-16(15)21(18,19)17-10-13(3)8-14(4)11-17/h6-7,9,13-14H,5,8,10-11H2,1-4H3 |
InChIキー |
MLEGYDMAHNSBNW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CC(CC(C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13367149.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367165.png)
![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367172.png)
![[(13S,17S)-13-methyl-3-oxidanylidene-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ethanoate](/img/structure/B13367175.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367177.png)

![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367200.png)
![Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367209.png)


![N-benzyl(5-{[benzyl(methyl)amino]methyl}-2,2-dimethyl-1,3-dioxolan-4-yl)-N-methylmethanamine](/img/structure/B13367215.png)
![3-[(Benzylsulfanyl)methyl]-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367219.png)

![1,3-Bis[(2-hydroxyethyl)thio]butane](/img/structure/B13367234.png)
